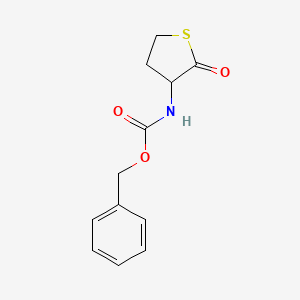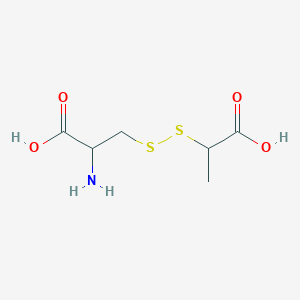![molecular formula C12H19N5 B11731500 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)
1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-N-{[1-(2-甲基丙基)-1H-吡唑-5-基]甲基}-1H-吡唑-4-胺是一种属于吡唑家族的杂环化合物。吡唑以其多样的生物活性而闻名,在药物化学中被广泛应用。该化合物以其独特的结构为特征,该结构包括两个通过亚甲基桥连接并被甲基和 2-甲基丙基取代的吡唑环。
准备方法
合成路线和反应条件: 1-甲基-N-{[1-(2-甲基丙基)-1H-吡唑-5-基]甲基}-1H-吡唑-4-胺的合成可以通过一个多步骤过程实现,该过程涉及以下关键步骤:
形成 1-(2-甲基丙基)-1H-吡唑-5-甲醛: 这种中间体可以通过在酸性条件下使 2-甲基丙基肼与合适的醛反应来合成。
缩合反应: 然后在碱 (例如氢氧化钠) 的存在下,将甲醛中间体与 1-甲基-1H-吡唑-4-胺缩合以形成所需的产物。
工业生产方法: 该化合物的工业生产通常涉及优化反应条件以实现高产率和纯度。这可能包括使用先进的技术,例如连续流动反应器和自动化合成平台,以确保一致的质量和可扩展性。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在甲基处,导致形成相应的醛或羧酸。
还原: 可以在吡唑环上进行还原反应,导致形成二氢吡唑衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在氨基处,导致形成各种取代衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 烷基卤化物和酰氯等亲核试剂用于取代反应。
主要产物:
氧化: 形成醛和羧酸。
还原: 形成二氢吡唑衍生物。
取代: 形成各种取代吡唑衍生物。
科学研究应用
1-甲基-N-{[1-(2-甲基丙基)-1H-吡唑-5-基]甲基}-1H-吡唑-4-胺在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索作为开发新型治疗剂的潜在先导化合物。
工业: 用作合成染料、农用化学品和药物的中间体。
作用机制
1-甲基-N-{[1-(2-甲基丙基)-1H-吡唑-5-基]甲基}-1H-吡唑-4-胺的作用机制涉及它与特定分子靶点和途径的相互作用。已知该化合物与生物系统中的酶和受体相互作用,导致其活性的调节。这可能导致各种生物效应,例如抑制酶活性或激活信号通路。
类似化合物:
1-甲基-1H-吡唑-4-胺: 一个更简单的类似物,只有一个吡唑环。
1-(2-甲基丙基)-1H-吡唑: 另一个类似物,只有一个吡唑环和一个 2-甲基丙基基团。
独特性: 1-甲基-N-{[1-(2-甲基丙基)-1H-吡唑-5-基]甲基}-1H-吡唑-4-胺的独特性在于其双吡唑环结构,这赋予了独特的化学和生物特性。这种结构特征允许与更简单的类似物相比在化学反应和潜在的生物活性方面具有更大的多功能性。
相似化合物的比较
1-Methyl-1H-pyrazol-4-amine: A simpler analog with a single pyrazole ring.
1-(2-Methylpropyl)-1H-pyrazole: Another analog with a single pyrazole ring and a 2-methylpropyl group.
Uniqueness: 1-Methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in chemical reactions and potential biological activities compared to its simpler analogs.
属性
分子式 |
C12H19N5 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-10(2)8-17-12(4-5-14-17)7-13-11-6-15-16(3)9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
InChI 键 |
MXTBVAGLXNOZOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


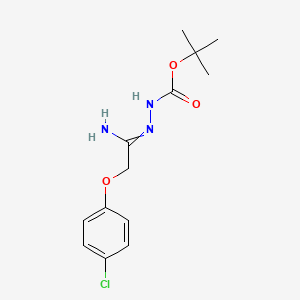
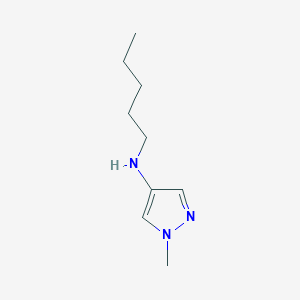
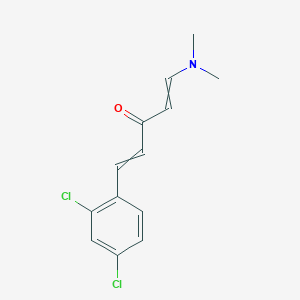
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
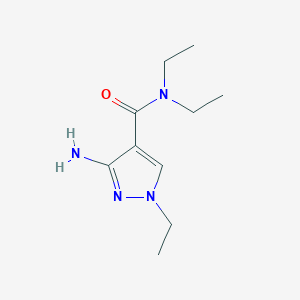
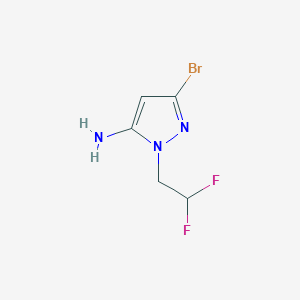
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)
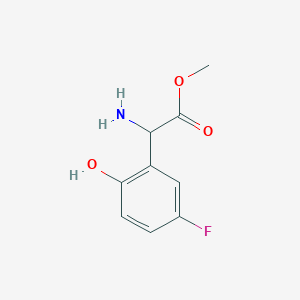

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
